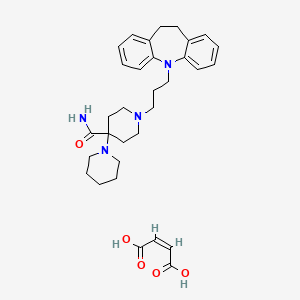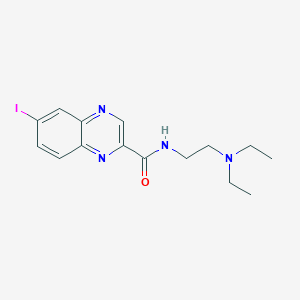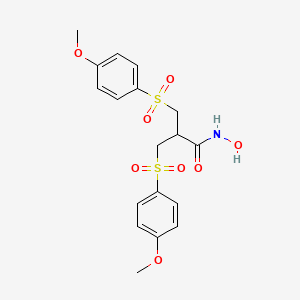
Herbimycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbimycin C is a benzoquinone ansamycin antibiotic that was originally isolated from the bacterium Streptomyces hygroscopicus. This compound is known for its cytotoxic properties and its ability to inhibit certain protein functions, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Herbimycin C can be synthetically prepared through a series of chemical reactions. The synthetic route typically involves the formation of the benzoquinone ansamycin structure, followed by the introduction of various functional groups. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve fermentation processes using Streptomyces species, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Herbimycin C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Scientific Research Applications
Herbimycin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying benzoquinone ansamycin antibiotics. In biology and medicine, this compound is known for its ability to inhibit heat shock protein 90 (Hsp90), which plays a crucial role in the regulation of the cell cycle, cell growth, and apoptosis. This makes this compound a valuable tool for studying cancer biology and developing potential anticancer therapies. Additionally, this compound has been used in studies related to angiogenesis and oncogenesis .
Mechanism of Action
The mechanism of action of herbimycin C involves its binding to Hsp90, a chaperone protein that assists in the proper folding and stabilization of other proteins. By binding to Hsp90, this compound disrupts its function, leading to the degradation of client proteins that are essential for cell survival and proliferation. This disruption can induce apoptosis in cancer cells and inhibit tumor growth. The molecular targets and pathways involved in this process include the inhibition of tyrosine kinases and the downregulation of oncogenic signaling pathways .
Comparison with Similar Compounds
Herbimycin C is part of a family of benzoquinone ansamycin antibiotics, which includes other compounds such as herbimycin A and geldanamycin. These compounds share a similar core structure but differ in their functional groups and specific biological activities. This compound is unique in its specific binding affinity for Hsp90 and its potent cytotoxic effects on certain cancer cell lines. Similar compounds include herbimycin A, which also inhibits Hsp90 but has different pharmacokinetic properties, and geldanamycin, which is known for its strong anticancer activity .
Properties
Molecular Formula |
C29H40N2O9 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1 |
InChI Key |
DWFFHRSGCPBMKD-OOJAHTAHSA-N |
SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC |
Synonyms |
herbimycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)


![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)





![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)


![8-AZABICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID, 8-(3-FLUOROPROPYL)-3-(4-IODOPHENYL)-, METHYL ESTER (1R,2S,3S,5S)-](/img/structure/B1260611.png)
